2-Methyl-6-[2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol
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Overview
Description
The compound “3-O-” refers to a specific chemical structure where a functional group is attached to the third carbon atom of a molecule. This type of compound is often found in various organic molecules, including carbohydrates, flavonoids, and other natural products. The “3-O-” designation indicates the position of the functional group, which can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “3-O-” compounds typically involves selective functionalization at the third carbon position. This can be achieved through various organic synthesis techniques, including:
Hydroxylation: Introduction of a hydroxyl group at the third carbon using reagents like osmium tetroxide or hydrogen peroxide.
Glycosylation: Attachment of a sugar moiety at the third carbon using glycosyl donors and catalysts like silver triflate.
Industrial Production Methods: Industrial production of “3-O-” compounds often involves large-scale organic synthesis processes. These methods include:
Fermentation: Utilizing microorganisms to produce “3-O-” compounds naturally.
Chemical Synthesis: Employing multi-step synthesis routes to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: “3-O-” compounds undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Replacement of functional groups at the third carbon with other groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, silver triflate.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
“3-O-” compounds have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in organic synthesis and as building blocks for complex molecules.
Biology: Studied for their roles in metabolic pathways and as potential therapeutic agents.
Medicine: Investigated for their pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and food additives.
Mechanism of Action
The mechanism of action of “3-O-” compounds depends on their specific structure and functional groups. Generally, these compounds interact with molecular targets such as enzymes, receptors, and nucleic acids. For example:
Enzyme Inhibition: “3-O-” compounds can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: These compounds can modulate receptor activity by acting as agonists or antagonists.
Antioxidant Activity: “3-O-” compounds can scavenge free radicals and reduce oxidative stress by donating electrons.
Comparison with Similar Compounds
“3-O-” compounds can be compared with other similar compounds based on their structure and reactivity. Similar compounds include:
2-O- Compounds: Functional group attached to the second carbon.
4-O- Compounds: Functional group attached to the fourth carbon.
Uniqueness:
Position-Specific Reactivity: The position of the functional group at the third carbon can lead to unique reactivity and biological activity compared to other positions.
Selective Functionalization: “3-O-” compounds can be selectively functionalized, making them valuable intermediates in organic synthesis.
Properties
Molecular Formula |
C12H22O10 |
---|---|
Molecular Weight |
326.30 g/mol |
IUPAC Name |
2-methyl-6-[2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O10/c1-3-5(14)7(16)8(17)12(20-3)22-10-6(15)4(2-13)21-11(19)9(10)18/h3-19H,2H2,1H3 |
InChI Key |
HLLZGYFHHYGOLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)O)CO)O)O)O)O |
Origin of Product |
United States |
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